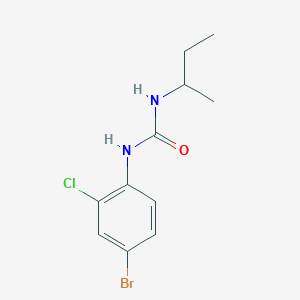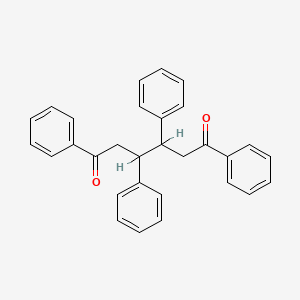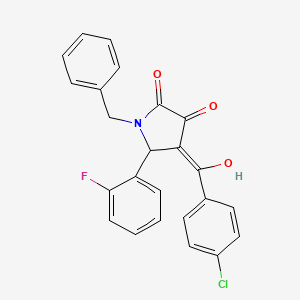
N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea and related compounds typically involves multi-step chemical reactions starting from specific phenyl compounds and urea derivatives. For instance, the synthesis of related N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds was achieved from S-(+)-3-methyl-2-(4-chlorophenyl)butyric acid, demonstrating the utility of chlorophenyl precursors in synthesizing complex urea derivatives (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of related compounds such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea has been studied, revealing that bromophenyl and chlorophenyl groups can adopt cis and trans positions relative to the urea carbonyl group. These structures form dimers via intermolecular hydrogen bonds, indicating a propensity for molecular interactions that may be relevant for N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea as well (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives often lead to the formation of key intermediates for various applications. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a related compound, was synthesized as a key intermediate of the antitumor agent sorafenib, showcasing the potential for urea derivatives in pharmaceutical applications (Yan Feng-mei & Liu He-qin, 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of chemical compounds. Studies on related urea derivatives have highlighted their crystalline structures and the impact of molecular interactions on these properties. For instance, the synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil, another brominated urea compound, provided insights into its structure and properties, which can be informative for studying N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea (Huixue Ren et al., 2008).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interaction with other compounds, are crucial for their application in various fields. Research into the synthesis and reactivity of related compounds such as N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea has shed light on the potential chemical behaviors of N-(4-bromo-2-chlorophenyl)-N'-(sec-butyl)urea, especially in terms of its reactivity and potential as a chlorinating agent (M. Sathe et al., 2007).
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-butan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O/c1-3-7(2)14-11(16)15-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLVUMDTLQKCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5460318.png)

![2-[5-(3-chloro-4-fluorobenzoyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5460330.png)

![3-[(1-propyl-1H-imidazol-2-yl)methyl]-3,9-diazaspiro[5.5]undecane](/img/structure/B5460345.png)

![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide](/img/structure/B5460357.png)
![2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5460378.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5460383.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5460391.png)

![2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5460412.png)
![4-{6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5460420.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-3-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5460433.png)